2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQWYULTMVNZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I. This inhibition disrupts the normal energy production in the cell, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in energy production, specifically the electron transport chain in mitochondria. By inhibiting the function of mitochondrial complex I, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can have downstream effects on various cellular processes, including cell growth and division.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of mitochondrial complex I. This inhibition disrupts the normal energy production in the cell, leading to cell death. The compound’s fungicidal activity is likely a result of this disruption in energy production.
Biological Activity
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N5, with a molecular weight of approximately 229.26 g/mol. The structure includes a pyrimidine ring substituted with a cyclopropyl group and a methylpyrazine moiety.
| Property | Description |
|---|---|
| Molecular Formula | C12H13N5 |
| Molecular Weight | 229.26 g/mol |
| Key Functional Groups | Pyrimidine, Cyclopropyl, Pyrazine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit key enzymes involved in inflammatory pathways or modulate receptor activity related to various physiological processes. For instance, the compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial properties.
-
Anti-inflammatory Activity :
- The compound may inhibit inflammatory mediators such as prostaglandins and cytokines, which are crucial in the inflammatory response.
- In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
- Its efficacy against resistant strains could position it as a valuable candidate in antibiotic development.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Inhibition of p38 MAP Kinase
A related compound demonstrated selective inhibition of p38 MAP kinase, which is involved in inflammatory responses. The structural similarities suggest that this compound could exhibit similar inhibitory effects, potentially leading to reduced inflammation in various conditions such as rheumatoid arthritis .
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties of pyrimidine derivatives found that certain substitutions enhanced activity against Gram-positive bacteria. This finding supports further exploration of this compound as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine with three analogs based on substituent variations and available
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
- Structure : Differs by replacing the 5-methylpyrazine group with a furan-2-yl moiety.
- Molecular Formula : C₁₁H₁₁N₃O (vs. C₁₂H₁₃N₅ for the target compound).
- Molecular Weight : 201.22 g/mol (vs. 243.27 g/mol).
- Key Properties: Purity: ≥95% (analytical grade). No reported biological activity, but furan-containing analogs are often explored for antimicrobial or anti-inflammatory properties due to the oxygen heteroatom’s electronic effects .
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid
- Structure : Features a chlorine substituent at the 5-position, a pyridine-methylamine group at the 6-position, and a carboxylic acid at the 4-position.
- Molecular Formula : C₁₆H₁₆ClN₅O₂.
- Molecular Weight : 369.79 g/mol.
- Key Properties: The chloro and carboxylic acid groups enhance electrophilicity and solubility, respectively, which may improve binding affinity in enzyme inhibition. No direct activity data, but similar chloropyrimidines are frequently used in kinase inhibitor development .
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7)
- Structure : Integrates a benzothiazole ring fused to the pyrimidine core, with a 4-chlorophenyl substituent.
- Molecular Formula : C₁₇H₁₂ClN₅S.
- Molecular Weight : 353.83 g/mol.
- Key Properties :
Structural and Functional Analysis
Substituent Impact on Bioactivity
- Pyrazine vs. Furan/Pyridine : The 5-methylpyrazine group in the target compound may enhance π-π stacking interactions in hydrophobic protein pockets compared to furan’s oxygen lone pairs or pyridine’s basic nitrogen .
- Cyclopropyl Group : Provides steric hindrance that could improve metabolic stability relative to bulkier substituents (e.g., benzothiazole in APY7) .
Physicochemical Properties
Preparation Methods
Synthetic Strategy Overview
The preparation of 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine typically follows a multi-step process, involving:
- Construction of the pyrimidine ring with appropriate substituents
- Introduction of the cyclopropyl group at the 2-position
- Attachment of the 5-methylpyrazin-2-yl group at the 6-position
- Amination at the 4-position of the pyrimidine ring
This approach leverages established heterocyclic chemistry and cross-coupling methodologies.
Detailed Preparation Methods
Synthesis of Key Pyrimidine Intermediate
The synthetic route generally starts with a dichloro-substituted pyrimidine, such as 2,4,6-trichloropyrimidine or 2,6-dichloropyrimidine. These intermediates allow for sequential functionalization at the 2, 4, and 6 positions.
Table 1: Synthesis of Dichloropyrimidine Intermediates
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Thiobarbituric acid, alkyl halide, base | 2-alkylsulfanyl-pyrimidine | Alkylation |
| 2 | Nitric acid, acetic acid | 5-nitro-2-alkylsulfanyl-pyrimidine | Nitration |
| 3 | POCl₃, 2,6-lutidine | 4,6-dichloro-2-alkylsulfanyl-pyrimidine | Chlorination |
Introduction of the Cyclopropyl Group
The 2-position of the pyrimidine ring can be functionalized with a cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling, using cyclopropylamine or cyclopropylboronic acid as the nucleophile or coupling partner.
Table 2: 2-Position Functionalization
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Cyclopropylamine, base, heat | 2-cyclopropyl-4,6-dichloropyrimidine | Nucleophilic substitution |
| 2 | Cyclopropylboronic acid, Pd catalyst, base | 2-cyclopropyl-4,6-dichloropyrimidine | Suzuki coupling |
Introduction of the 5-Methylpyrazin-2-yl Group
The 6-position is then substituted with the 5-methylpyrazin-2-yl group, typically via a Suzuki-Miyaura cross-coupling reaction using 5-methylpyrazin-2-ylboronic acid.
Table 3: 6-Position Functionalization
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 5-methylpyrazin-2-ylboronic acid, Pd catalyst, base | 2-cyclopropyl-6-(5-methylpyrazin-2-yl)-4-chloropyrimidine | Suzuki coupling |
Amination at the 4-Position
The final step is the introduction of the amino group at the 4-position, which is commonly achieved by nucleophilic aromatic substitution using ammonia or an amine source under basic or heated conditions.
Table 4: 4-Position Amination
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Ammonia (NH₃), base, heat | This compound | Nucleophilic substitution |
Summary of Synthetic Route
The following is a generalized synthetic sequence for the preparation of this compound:
- Start with 2,4,6-trichloropyrimidine .
- Introduce cyclopropyl group at the 2-position via nucleophilic substitution or Suzuki coupling.
- Substitute the 6-position with 5-methylpyrazin-2-yl group using Suzuki-Miyaura cross-coupling.
- Aminate the 4-position using ammonia or an amine source.
This modular approach allows for variations in substituents and optimization of reaction conditions to maximize yield and purity.
Research Findings and Optimization
- Yields : Each step typically affords moderate to high yields, with the final amination step often being the most sensitive to reaction conditions.
- Catalysts : Palladium-based catalysts are commonly used for cross-coupling steps.
- Solvents : Polar aprotic solvents such as DMF or DMSO are frequently employed.
- Purification : Products are usually purified by column chromatography or recrystallization.
Table 5: Typical Reaction Yields
| Step | Yield Range (%) |
|---|---|
| Cyclopropyl introduction | 60–85 |
| 5-Methylpyrazin-2-yl coupling | 50–80 |
| 4-Amination | 55–90 |
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions to assemble the pyrimidine core with cyclopropyl and pyrazine substituents. For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ catalyst) or nucleophilic aromatic substitution under controlled temperatures (e.g., 90–150°C) can be employed. Optimization includes varying solvents (DMF, DME:H₂O mixtures), stoichiometric ratios (e.g., 3.0 eq. Na₂CO₃), and reaction times (1–24 hours) to improve yields . Characterization via NMR and HPLC ensures purity (>98%) .
Q. How do functional groups (cyclopropyl, pyrazine, pyrimidine) influence the compound’s chemical reactivity and biological interactions?
- Methodological Answer : The pyrimidine ring serves as a hydrogen-bond acceptor, while the cyclopropyl group enhances metabolic stability by reducing oxidative degradation. The 5-methylpyrazin-2-yl moiety may facilitate π-π stacking in target binding pockets. Computational modeling (e.g., DFT or molecular docking) can predict interactions with biological targets like kinases or enzymes . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm) and pyrazine aromatic protons (δ ~8.5–9.0 ppm).
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ = ~284.3 g/mol) and purity.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions), as seen in related pyrimidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the pyrimidine core?
- Methodological Answer : Systematically replace substituents (e.g., cyclopropyl with other alkyl groups) and assess impacts on bioactivity. For example:
-
Antimicrobial assays : Test against Gram-positive/-negative bacteria (MIC values) .
-
Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC₅₀). Compare with analogs like 4-(2′,4′-difluorobiphenyl)pyrimidin-2-amine derivatives . Tabulate results to identify critical substituents (Table 1).
Table 1 : Example SAR for Pyrimidine Derivatives
Substituent R₁ (Position 2) Substituent R₂ (Position 6) MIC (μg/mL) IC₅₀ (μM) Cyclopropyl 5-methylpyrazin-2-yl 1.25 0.8 Phenyl 4-methoxyphenyl 5.0 5.2
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Structural validation : Re-examine stereochemistry (e.g., chiral centers in cyclopropyl) via circular dichroism (CD) or XRD .
Q. What advanced computational methods are suitable for predicting environmental stability and degradation pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic or photolytic degradation.
- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil/water) to assess persistence.
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products in accelerated stability studies (40°C/75% RH for 6 months) .
Comparative and Structural Analysis
Q. How does this compound compare structurally and functionally to other pyrimidine derivatives (e.g., 4-chlorophenyl or morpholinophenyl analogs)?
- Methodological Answer :
- Structural comparisons : Use XRD to analyze dihedral angles between pyrimidine and substituent planes. For example, cyclopropyl groups may induce ~12° torsional strain vs. planar phenyl groups .
- Functional comparisons : Evaluate logP (lipophilicity) and solubility (via shake-flask method) to correlate with bioavailability. The 5-methylpyrazine group increases solubility (~2.5 mg/mL) compared to chlorophenyl analogs (~0.8 mg/mL) .
Q. What crystallography techniques are critical for resolving conformational flexibility in this compound?
- Methodological Answer :
- Single-crystal XRD : Determine intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π) stabilizing the lattice.
- Variable-temperature XRD : Assess thermal motion of the cyclopropyl group to identify dynamic conformers .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
